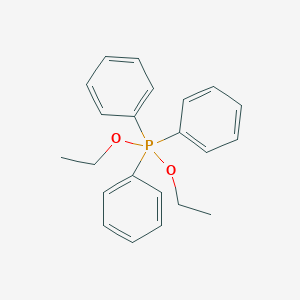

Phosphorane, diethoxytriphenyl-, (TB-5-11)-

Description

Mevacor, also known as lovastatin, is a statin medication primarily used to treat high blood cholesterol and reduce the risk of cardiovascular disease. It is derived from a fermentation product of the fungus Aspergillus terreus and was first patented in 1979. Mevacor works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .

Properties

CAS No. |

18509-25-6 |

|---|---|

Molecular Formula |

C22H25O2P |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

diethoxy(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |

InChI Key |

VNDGDIVLUIAJCI-UHFFFAOYSA-N |

SMILES |

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |

Canonical SMILES |

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |

Other CAS No. |

86852-11-1 |

Synonyms |

DIETHOXY-TRIPHENYL PHOSPHANE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevacor is synthesized through a fermentation process involving the fungus Aspergillus terreus. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques. The purified compound is then crystallized to obtain the final product .

Industrial Production Methods

In industrial settings, Mevacor is produced through large-scale fermentation. The fermentation process is optimized to maximize yield, and the product is extracted and purified using advanced techniques such as high-performance liquid chromatography. The final product is formulated into tablets or capsules for oral administration .

Chemical Reactions Analysis

Types of Reactions

Mevacor undergoes various chemical reactions, including:

Oxidation: Mevacor can be oxidized to form hydroxy acids.

Reduction: Reduction reactions can convert Mevacor into its corresponding alcohols.

Substitution: Mevacor can undergo substitution reactions, particularly at the ester and lactone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

Oxidation: Hydroxy acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mevacor has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.

Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in cancer therapy.

Medicine: Widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases.

Industry: Employed in the development of new lipid-lowering agents and formulations.

Mechanism of Action

Mevacor exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Mevacor reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Atorvastatin: Another statin medication used to lower cholesterol levels.

Simvastatin: Similar to Mevacor, used to treat high cholesterol and reduce cardiovascular risk.

Pravastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Mevacor

Mevacor is unique due to its natural origin from the fermentation of Aspergillus terreus. It was the first statin to be approved for medical use and has a well-established safety and efficacy profile. Its specific molecular structure allows for effective inhibition of hydroxymethylglutaryl-coenzyme A reductase, making it a valuable tool in the management of hypercholesterolemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.